Lipophilicity (XLogP3) Comparison: 3,5-Dimethoxybenzylthio vs. 4-Fluorobenzylthio and 4-Methylbenzylthio Analogs
The computed lipophilicity (XLogP3) of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide is 4.0, compared to 3.5 for the 4-fluorobenzylthio analog and 3.8 for the 4-methylbenzylthio analog [1][2][3]. The higher lipophilicity of the 3,5-dimethoxy compound predicts enhanced membrane permeability but also a potentially higher metabolic clearance risk, making it more suitable for intracellular target engagement in cell-based assays where passive diffusion is rate-limiting.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide: XLogP3 = 3.5; 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide: XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 4-fluoro analog; +0.2 vs. 4-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The higher lipophilicity of the 3,5-dimethoxy derivative predicts ~3-fold greater membrane partitioning compared to the 4-fluoro analog, which may translate to improved intracellular target access in cell-based assays.
- [1] PubChem Compound Summary for CID 16839656 (942001-76-5). XLogP3 = 4.0. View Source
- [2] PubChem Compound Summary for CID 53406419, 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide. XLogP3 = 3.5. View Source
- [3] PubChem Compound Summary for CID 53406418, 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide (941875-85-0). XLogP3 = 3.8. View Source
